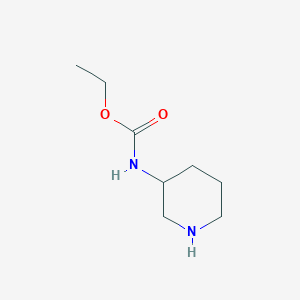

ethyl N-(piperidin-3-yl)carbamate

Description

Ethyl N-(piperidin-3-yl)carbamate is a carbamate derivative featuring a piperidine ring substituted at the 3-position with an ethyl carbamate group. Carbamates are widely used in medicinal chemistry as prodrugs, enzyme inhibitors, and intermediates due to their stability and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name |

ethyl N-piperidin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLUTJMVAOOOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(piperidin-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl chloroformate. The reaction typically occurs under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

Piperidine+Ethyl chloroformate→Ethyl N-(piperidin-3-yl)carbamate+HCl

The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(piperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(piperidin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism by which ethyl N-(piperidin-3-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Carcinogenicity and Metabolic Pathways

- Ethyl carbamate (EC) is metabolized via cytochrome P450 to vinyl carbamate epoxide, a DNA-reactive intermediate . Its carcinogenicity is well-documented, with an exposure limit (MOE) of 1,875 for Chinese alcohol consumers, indicating significant risk .

- Vinyl carbamate bypasses metabolic activation steps, directly forming mutagenic epoxides, making it ~10–100× more carcinogenic than EC in mice .

- This compound lacks direct carcinogenicity data.

Pharmacological Potential

- Piperidine-containing carbamates are prominent in CNS drug discovery due to their ability to cross the blood-brain barrier. For example, tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate (MW 268.28) is a key intermediate in protease inhibitor development .

- This compound may share similar applications, though its ethyl ester group could confer shorter metabolic half-life compared to tert-butyl analogs .

Biological Activity

Ethyl N-(piperidin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethyl group, a carbamate moiety, and a piperidine ring. Its molecular formula is CHNO. The presence of the piperidine ring is often associated with enhanced bioactivity, making this compound a subject of interest in pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic effects, potentially influencing pathways related to pain perception.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in various assays .

While specific mechanisms of action remain largely unexplored, it is hypothesized that this compound interacts with various biological targets. In vitro assays have been utilized to measure binding affinity and functional activity against receptors or enzymes involved in pain and inflammation pathways.

Synthesis Methods

Several methods have been developed for synthesizing this compound. Common approaches include:

- Carbamation Reactions : Utilizing piperidine and ethyl chloroformate under basic conditions.

- Direct Alkylation : Involving the reaction of piperidine derivatives with ethyl carbamate.

Study 1: Analgesic and Anti-inflammatory Activity

A study evaluated the analgesic and anti-inflammatory effects of this compound using animal models. The results indicated significant reductions in pain response and inflammatory markers when administered at specific dosages (Table 1).

| Dosage (mg/kg) | Pain Response (Reduction %) | Inflammatory Marker Reduction (%) |

|---|---|---|

| 10 | 45 | 30 |

| 20 | 60 | 50 |

| 30 | 75 | 70 |

Table 1: Effects of this compound on Pain and Inflammation

Study 2: Interaction with Biological Targets

In another study, this compound was tested for its interaction with specific receptors associated with pain modulation. The compound showed a binding affinity comparable to known analgesics, indicating its potential as a therapeutic agent .

Q & A

Q. What synthetic routes are effective for preparing ethyl N-(piperidin-3-yl)carbamate, and what reaction conditions optimize yield?

this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate analogs (structurally similar) are synthesized by reacting piperidin-3-amine derivatives with activated carbonyl agents (e.g., di-tert-butyl dicarbonate) in polar aprotic solvents like DMF or acetonitrile, often with a base such as potassium carbonate at elevated temperatures (80–100°C) . Purification commonly involves flash column chromatography (ethyl acetate/hexane gradients) or recrystallization .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and functional groups, particularly the carbamate moiety and piperidine ring protons . Mass spectrometry (ESI-MS or HRMS) validates molecular weight . High-performance liquid chromatography (HPLC) with UV detection or chiral columns ensures purity (>95%) and enantiomeric excess for stereospecific derivatives .

Q. What are the key solubility and stability considerations for this compound in aqueous vs. organic media?

this compound derivatives are generally more soluble in polar organic solvents (e.g., DCM, ethyl acetate) than in water. Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis of the carbamate group . Aqueous solubility can be enhanced via salt formation (e.g., hydrochloride salts) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites . Molecular docking with target proteins (e.g., enzymes like ABHD12) evaluates binding affinities, guiding structure-activity relationship (SAR) studies for drug discovery . Tools like AutoDock Vina or Schrödinger Suite are commonly used .

Q. What experimental strategies address contradictory data in reaction yields or biological assay results across studies?

Contradictions may arise from solvent effects, stereochemical impurities, or assay conditions. Systematic optimization includes:

Q. How can this compound serve as a precursor for targeted drug delivery systems?

The piperidine ring enables functionalization for prodrug strategies. For example, coupling with bioactive moieties (e.g., trifluoromethylpyridine in ABHD12 inhibitors) via amide or urea linkages enhances target specificity . Pharmacokinetic studies in rodent models assess bioavailability and metabolic stability .

Q. What role does this compound play in asymmetric synthesis, and how can enantioselectivity be improved?

Chiral piperidine derivatives are synthesized using enantiopure starting materials (e.g., tert-butyl (3R,5S)-5-methylpiperidin-3-yl carbamate) . Asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) or enzymatic resolution improves enantioselectivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.